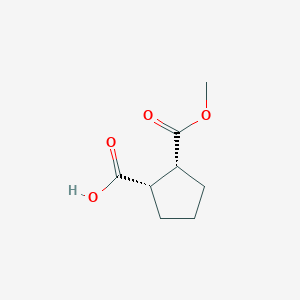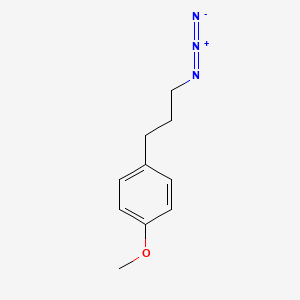
rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid
Descripción general
Descripción
rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with methoxycarbonyl and carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Cyclopentane Derivative Formation: Starting with a cyclopentane derivative, the compound undergoes a series of reactions to introduce the methoxycarbonyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or additional carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating biochemical pathways and cellular processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry or catalytic activity in industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-(methoxycarbonyl)cyclopentanecarboxylic acid: A stereoisomer with different spatial arrangement of substituents.
Cyclopentanecarboxylic acid: Lacks the methoxycarbonyl group, leading to different reactivity and applications.
Methoxycarbonylcyclopentane: Lacks the carboxylic acid group, affecting its chemical behavior and uses.
Uniqueness
rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H12O4 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
(1S,2R)-2-methoxycarbonylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-4-2-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 |
Clave InChI |
KYGFHAUBFNTXFK-NTSWFWBYSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CCC[C@@H]1C(=O)O |
SMILES canónico |
COC(=O)C1CCCC1C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-[(2,5-dichloro-4-pyridinyl)amino]benzonitrile](/img/structure/B8739819.png)

![2-Ethyl-N-(3-fluoropropyl)pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B8739842.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B8739850.png)

![Ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate](/img/structure/B8739857.png)
![Ethyl 3-hydroxy-9,9-dimethyl-4-oxo-4,6,7,9-tetrahydropyrimido[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B8739859.png)

![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B8739868.png)

